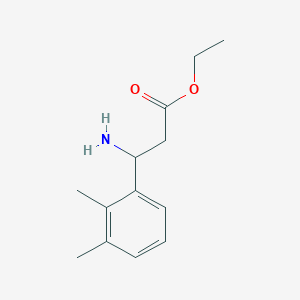
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom bonded to a trifluoromethyl group and a 1-methylpiperidin-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methylpiperidin-4-yl)boranuide typically involves the reaction of 1-methylpiperidine with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under an inert atmosphere to prevent the oxidation of the boron compound. The general reaction scheme is as follows:
Reactants: 1-methylpiperidine, boron trifluoride, potassium base.
Conditions: Inert atmosphere (e.g., nitrogen or argon), anhydrous solvents (e.g., tetrahydrofuran).
Procedure: The 1-methylpiperidine is first dissolved in the anhydrous solvent, followed by the addition of boron trifluoride. The potassium base is then added slowly to the reaction mixture while maintaining the inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The product is typically purified by recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out in anhydrous solvents under inert atmosphere.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, and the reactions are carried out in polar aprotic solvents.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of potassium trifluoro(1-methylpiperidin-4-yl)boranuide involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(1-methylpiperidin-4-yl)boranuide can be compared with other similar compounds, such as:
Potassium trifluoro[(piperidin-1-yl)methyl]borate: Similar structure but with a different substituent on the piperidine ring.
Potassium trifluoro(4-methoxyphenyl)boranuide: Contains a methoxyphenyl group instead of a piperidinyl group.
Potassium (piperazin-1-yl)methyltrifluoroborate: Contains a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the 1-methylpiperidin-4-yl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C6H12BF3KN |
|---|---|
Molekulargewicht |
205.07 g/mol |
IUPAC-Name |
potassium;trifluoro-(1-methylpiperidin-4-yl)boranuide |
InChI |
InChI=1S/C6H12BF3N.K/c1-11-4-2-6(3-5-11)7(8,9)10;/h6H,2-5H2,1H3;/q-1;+1 |
InChI-Schlüssel |
JWUZDDSXINXONP-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CCN(CC1)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B13580477.png)
aminehydrochloride](/img/structure/B13580490.png)



![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
aminedihydrochloride](/img/structure/B13580530.png)



![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)
![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)

